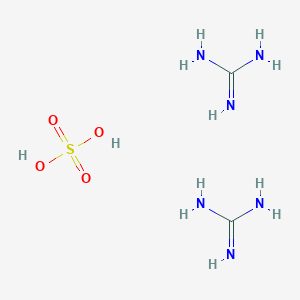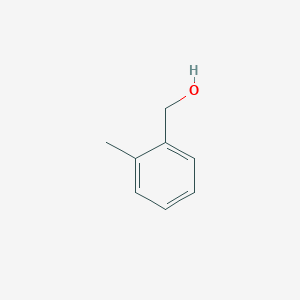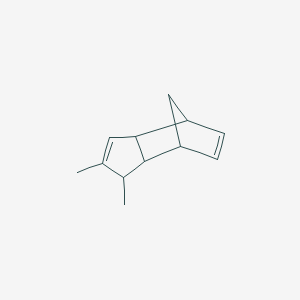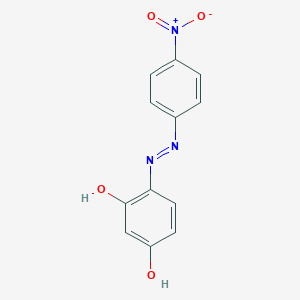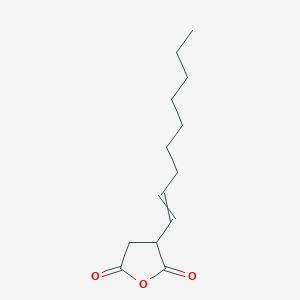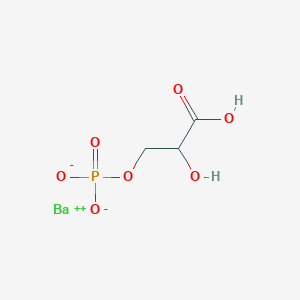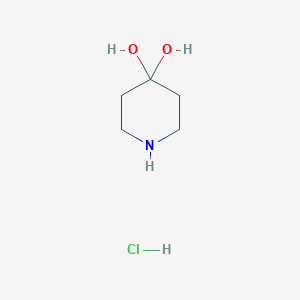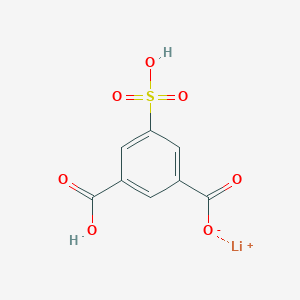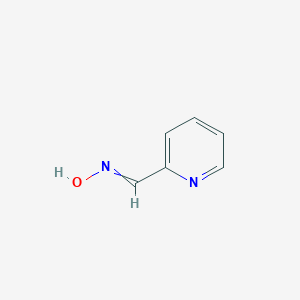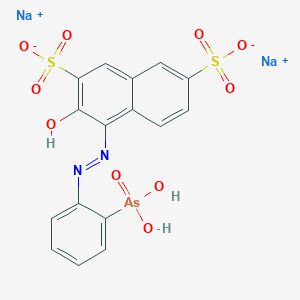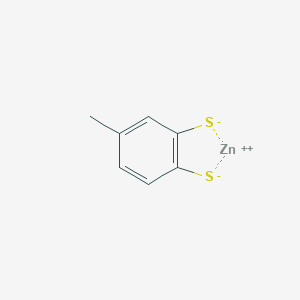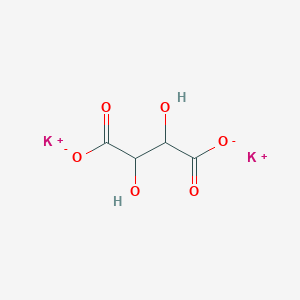
ジカリウム;2,3-ジヒドロキシブタンジオアート
概要
説明
Dipotassium;2,3-dihydroxybutanedioate, also known as Dipotassium DL-Tartrate, is a mixture of equal amounts of dipotassium L-tartrate and dipotassium D-tartrate . It occurs as colorless to white crystals, powder, or granules .
Synthesis Analysis
Potassium tartrate is produced by the reaction of tartaric acid with potassium sodium tartrate (Rochelle Salt), and potassium sulfate . The process involves filtration, purification, precipitation, and drying .
Molecular Structure Analysis
The molecular formula of Dipotassium;2,3-dihydroxybutanedioate is C4H4K2O6 . The molecular weight is 226.27 .
Physical and Chemical Properties Analysis
Dipotassium;2,3-dihydroxybutanedioate has a molecular weight of 226.27 . It occurs as colorless to white crystals, powder, or granules . It is the potassium salt of tartaric acid .
科学的研究の応用
ワイン醸造における酸度調整
酒石酸カリウムは、果汁およびワインの酸度調整に使用されます . その使用は、一部の国で施行されている規制の制限の対象となります . ワインの酸味をバランスさせるのに役立ち、その風味と安定性を高めます .
非線形光学(NLO)用途
酒石酸カリウムは、非線形光学(NLO)特性を持つことが判明しています . それは半有機的な非線形光学単結晶の成長に使用されてきました . これらの結晶は、フォトニクス分野で応用されています .
強誘電性および光学特性
Safety and Hazards
Users are advised to avoid dust formation and breathing mist, gas, or vapors of Dipotassium;2,3-dihydroxybutanedioate. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .
作用機序
Target of Action
Potassium tartrate, also known as dipotassium 2,3-dihydroxybutanedioate, is a potassium salt of tartaric acid . It primarily targets the Voltage-gated potassium channel Kv7.3 (KCNQ3) . This channel is crucial in the regulation of neuronal excitability and plays a critical role in determining the subthreshold electrical excitability of neurons as well as the responsiveness to synaptic inputs .
Biochemical Pathways
Potassium tartrate is involved in several biochemical pathways. As a potassium salt of tartaric acid, it is part of the tartaric acid metabolic pathway . Tartaric acid is a key intermediate in several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .
Result of Action
The primary result of potassium tartrate’s action is the potential modulation of neuronal excitability and synaptic responsiveness via its interaction with the KCNQ3 channel . This could have significant effects at the molecular and cellular levels, potentially influencing nerve impulse transmission and muscle contraction.
生化学分析
Biochemical Properties
Potassium tartarate plays a role in various biochemical reactions. It is a salt of a dicarboxylic acid, and in consequence, the negative charge is delocalized between the two oxygen atoms in each carboxylic group
Cellular Effects
It is known that potassium ions play a crucial role in maintaining cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that potassium ions can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Potassium tartarate is involved in the catabolism of ascorbic acid (Asc), where it serves as an end point . The primary pathway of tartaric acid biosynthesis in higher plants involves the precursor Asc .
Transport and Distribution
It is known that potassium ions are essential for maintaining the balance of fluids and electrolytes in the body .
特性
CAS番号 |
921-53-9 |
|---|---|
分子式 |
C4H6KO6 |
分子量 |
189.18 g/mol |
IUPAC名 |
dipotassium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChIキー |
BPHVHMBNGQRCNN-ZVGUSBNCSA-N |
異性体SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[K] |
| 921-53-9 147-78-4 |
|
同義語 |
(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Potassium tartarate, also known as dipotassium 2,3-dihydroxybutanedioate, has the molecular formula C4H4K2O6 and a molecular weight of 226.27 g/mol.
A: Potassium tartarate acts as a complexing agent in electroless copper plating baths, helping to control the reduction rate of cupric ions and improve bath stability. [] This is crucial for applications like printed circuit board manufacturing where uniform copper deposition is essential. []
A: Increasing the temperature during the anodization of zircaloy-2 in a 0.1 M potassium tartarate solution leads to a decrease in the rate of anodic film formation, current efficiency, differential field of formation, and ionic current density. [] Additionally, the induction period for film formation increases with rising temperature. []
A: While not directly mentioned in the provided research, potassium tartarate is listed as an ingredient in a krill snack formulation. [] Its role likely relates to its ability to influence texture, flavor, or preservation due to its applications in food processing.
A: Yes, a study demonstrated the use of potassium tartarate in conjunction with sodium potassium tartarate and 1,10-phenanthroline as masking agents to achieve lead specificity in a urease-based biosensor for detecting Pb(II) ions in milk. [] This highlights its potential in analytical chemistry applications.
A: Yes, a cyanide-free alkaline bath utilizing sodium potassium tartarate (SPT) and triethanolamine (TEA) has been successfully developed for copper electroplating. [] This formulation offers a more environmentally friendly alternative to traditional cyanide-based baths. []
A: Potassium tartarate, along with other salts like potassium citrate and potassium oxalate, has been used to study the liquid-liquid equilibrium of aqueous two-phase systems containing PPG400 (poly(propylene glycol)) and water. [] These studies help understand the partitioning behavior of different components in these systems, which has implications in separation and extraction processes. []
A: ** Research shows that soaking Rhizoctonia solani sclerotia in potassium tartarate significantly reduced colony diameter and completely inhibited sclerotia formation. [] This suggests potential antifungal properties of potassium tartarate. []
A: A formulation containing sansevieria roxburghiana extract, zinc ions, and sodium potassium tartarate has demonstrated significant corrosion inhibition efficiency (97%) for carbon steel in a chloride environment. [] This suggests potential applications in corrosion protection strategies. []
A: Yes, narcotine reacts with potassium iodate and antimony potassium tartarate to produce a distinctive color, allowing for its spectrophotometric determination. [] This method offers specificity and sensitivity in quantifying narcotine. []
A: Yes, sodium potassium tartarate has been successfully employed as a salt in three-phase partitioning (TPP) for isolating peroxidase from watermelon rinds, leading to a high enzyme activity recovery. []
A: While not directly addressed in the provided research, the title of one paper suggests the potential influence of potassium tartarate on ethanol production using Saccharomyces cerevisiae. [] Further investigation is needed to understand its specific role.
A: Research explored the use of dipotassium 2,3-dihydroxybutanedioate, along with other salts of 2,3-dihydroxybutanedioate, in aqueous two-phase systems with ethanol and propanol isomers. [] This study aimed to understand and model the phase separation behavior of these systems, which has implications in separation science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

